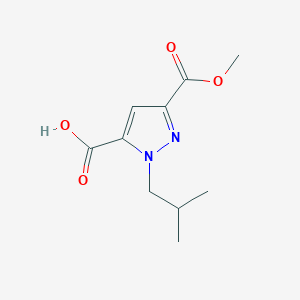

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14659700

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 5-methoxycarbonyl-2-(2-methylpropyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H14N2O4/c1-6(2)5-12-8(9(13)14)4-7(11-12)10(15)16-3/h4,6H,5H2,1-3H3,(H,13,14) |

| Standard InChI Key | AFSQUOOILNSRCL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C(=CC(=N1)C(=O)OC)C(=O)O |

Introduction

1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered significant attention in medicinal chemistry and agricultural applications due to its potential biological activities. The compound features a five-membered pyrazole ring substituted with an isobutyl group and a methoxycarbonyl group, contributing to its unique chemical properties and reactivity.

Synthesis Methods

The synthesis of 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common method includes the reaction of isobutyl hydrazine with appropriate carbonyl compounds. These methods have been optimized for yield and purity, with reported yields exceeding 90% in some cases.

Biological Activities

-

Compounds containing pyrazole rings often exhibit anti-inflammatory and analgesic activities.

-

The specific biological activities of this compound may involve modulation of enzyme systems or interaction with specific receptor sites, although detailed studies are necessary to elucidate these mechanisms.

Applications

-

Medicinal Chemistry: Potential applications in developing drugs with anti-inflammatory and analgesic properties.

-

Agricultural Applications: May be used in developing pesticides or herbicides due to its biological activity.

-

Research: Further studies are needed to explore its full potential in these applications, emphasizing the need for pharmacokinetics and toxicity profiles.

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | 50920-65-5 | C7H10N2O2 | Contains ethyl instead of isobutyl |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | C6H8N2O2 | Two methyl groups on the pyrazole ring |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 175277-09-5 | C10H14N2O2 | Tertiary butyl group providing steric hindrance |

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | C9H12N2O2 | Ethyl substitution at position three |

Research Findings and Future Directions

-

Pharmacological Studies: Experimental data from pharmacological studies would provide further insights into its efficacy and specific mechanisms of action.

-

Structural Analysis: Techniques such as X-ray crystallography can elucidate the three-dimensional arrangement and intermolecular interactions, which are crucial for understanding its stability and reactivity.

-

Future Research: Continued exploration of its biological activities and applications in medicinal chemistry and agriculture is warranted, with a focus on detailed pharmacokinetic and toxicity studies.

Given the current state of research, 1-Isobutyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid presents a promising avenue for further investigation into its therapeutic potential and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume